3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
Overview
Description
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a chromenone core, and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with a suitable leaving group on the chromenone core.
Attachment of the Fluorobenzoate Moiety: The final step involves esterification, where the chromenone derivative reacts with 4-fluorobenzoic acid or its derivatives in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with varied functional groups.
Scientific Research Applications
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate
- 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
- 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate
Uniqueness
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate moiety, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrFO5/c23-17-3-1-2-4-18(17)29-20-12-27-19-11-15(9-10-16(19)21(20)25)28-22(26)13-5-7-14(24)8-6-13/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKNVOYNTZJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrFO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.